Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Description
Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Mechanism of Action
“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a type of tetrahydroquinoline, which is a class of compounds that have been studied for their potential biological activities . Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and bioactive compounds .
The compound also contains a tert-butyl group, which is a common functional group in organic chemistry. Tert-butyl groups are known for their steric bulk and their ability to resist acid and base catalyzed reactions .
The aminomethyl group in the compound suggests that it might interact with biological targets through its amine functionality, which can form hydrogen bonds and participate in electrostatic interactions .
The carboxylate group is a common functional group in bioactive molecules and drugs, and it can participate in a variety of interactions, including hydrogen bonding and ionic interactions .
Biological Activity
Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS Number: 1803595-39-2) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O2. The compound features a tetrahydroquinoline core, which is known for various biological activities. The structure includes a tert-butyl ester group and an amino group that may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to tetrahydroquinolines. For instance, a study reported that certain tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including A2780 (ovarian cancer) and H460 (lung cancer) cells. The most active compounds demonstrated IC50 values in the submicromolar range, indicating potent anticancer activity .
Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Tert-butyl 5-(aminomethyl)... | A2780 | < 0.5 | Induction of apoptosis via ROS production |
Tert-butyl 5-(aminomethyl)... | H460 | < 0.3 | Disruption of mitochondrial membrane potential |
Other derivatives | Various | 0.5 - 20 | Cell cycle arrest and apoptosis induction |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Cell Cycle Arrest : Certain derivatives have been reported to affect cell cycle phases significantly, leading to an increase in the G0/G1 phase and a decrease in S and G2/M phases .
- Mitochondrial Dysfunction : The depolarization of mitochondrial membranes has been observed as a result of treatment with these compounds, suggesting that they may act as mitochondrial damaging agents .
Study on Antitumor Activity
In a notable study published in Molecules, researchers synthesized several tetrahydroquinoline derivatives and evaluated their antitumor activity. Among them, this compound was found to exhibit significant cytotoxic effects against A2780 cells with an IC50 value below 0.5 µM. The study concluded that the compound's ability to disrupt mitochondrial function was crucial for its anticancer activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the tetrahydroquinoline core significantly influenced biological activity. For example, variations in substituents on the nitrogen atom or changes in the carboxylate group led to differences in potency against cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy .
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGJIXSLLQRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.